molecular formula C8H14O2 B3048342 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- CAS No. 16466-24-3

2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl-

Cat. No.: B3048342
CAS No.: 16466-24-3
M. Wt: 142.2 g/mol
InChI Key: DAQWSSBMLDRMBQ-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- is a chemical compound belonging to the class of furanones. Furanones are known for their diverse biological activities and are often used in various chemical and industrial applications. This particular compound is characterized by its unique structure, which includes a furanone ring with four methyl groups attached, making it highly stable and reactive under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a precursor such as 4,4,5,5-tetramethyl-2-penten-1-ol, which undergoes cyclization in the presence of an acid catalyst to form the furanone ring. The reaction conditions often require a temperature range of 50-100°C and a reaction time of several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the cyclization process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.

    Substitution: The methyl groups attached to the furanone ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original furanone structure, such as halogenated furanones, carboxylic acids, and reduced lactones.

Scientific Research Applications

2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in modulating biological pathways.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive intermediates that affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, dihydro-3,4,4,5-tetramethyl-
  • 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl-3-carboxylic acid
  • This compound3-methyl

Uniqueness

2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its stability and reactivity, making it a valuable compound in various applications. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous for both synthetic and biological studies.

Properties

IUPAC Name

4,4,5,5-tetramethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-6(9)10-8(7,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQWSSBMLDRMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338240
Record name 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16466-24-3
Record name 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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